

A Comparative Guide to the Chemical Properties of Butyraldehyde and Propionaldehyde

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Compound of Interest

Compound Name: Butyraldehyde

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This guide provides a detailed comparison of the chemical properties of **butyraldehyde** and propionaldehyde, two important aldehydes in organic synthesis. The information presented is supported by experimental data and is intended to assist researchers in selecting the appropriate aldehyde for their specific applications.

Physical and Chemical Properties

Butyraldehyde and propionaldehyde are both colorless, flammable liquids with pungent odors. [1][2][3][4][5] As homologous aldehydes, their physical properties show predictable trends with the increase in carbon chain length. **Butyraldehyde**, with its four-carbon chain, exhibits a higher boiling point, melting point, and density compared to the three-carbon propionaldehyde. [1][2][4][6][7] The solubility in water decreases with the longer hydrocarbon chain of **butyraldehyde**, while both are miscible with many common organic solvents. [2][3][4]

Table 1: Comparison of Physical and Chemical Properties

Property	Propionaldehyde	Butyraldehyde
Molecular Formula	C ₃ H ₆ O[3]	C ₄ H ₈ O[2]
Molecular Weight (g/mol)	58.08[1][3]	72.11[2][4]
Boiling Point (°C)	48.0 - 49[1][3]	74.8 - 75.7[2][7][8]
Melting Point (°C)	-81 to -80[1][3]	-96.86 to -96[6][7]
Density (g/cm ³)	~0.81[3]	~0.80[2][7]
Solubility in Water	167 g/L[3]	7.6 g/100 mL (at 20°C)[7]
Flash Point (°C)	-30 to -21[3]	-5 to 20°F (-20.5 to -6.7°C)[5] [6]
Autoignition Temperature (°C)	207[3]	230[6]

Chemical Reactivity

Both propionaldehyde and **butyraldehyde** exhibit reactivity typical of aldehydes, primarily centered around the carbonyl group.[3][9] This includes oxidation to carboxylic acids, reduction to primary alcohols, and participation in condensation reactions.

2.1. Oxidation

Propionaldehyde and **butyraldehyde** are readily oxidized to their corresponding carboxylic acids, propionic acid and butyric acid, respectively.[9][10] This can be achieved using various oxidizing agents. Studies have investigated the kinetics of oxidation of these aldehydes, indicating that both undergo this reaction efficiently.[10] For instance, the oxidation of n-butanol can yield both **butyraldehyde** and propionaldehyde, highlighting the relevance of oxidation pathways in their synthesis and subsequent reactions.[11][12]

2.2. Reduction

The reduction of propionaldehyde and **butyraldehyde** yields their corresponding primary alcohols, 1-propanol and 1-butanol.[13] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[13] The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

2.3. Aldol Condensation

Both propionaldehyde and **butyraldehyde**, possessing α -hydrogens, undergo aldol condensation in the presence of a base or acid.[14][15][16] This reaction is crucial for forming carbon-carbon bonds. Cross-aldol condensation between propanal and butanal can lead to a mixture of four possible products, depending on which aldehyde acts as the nucleophile and which as the electrophile.[14][15][16][17]

Experimental Protocols

3.1. General Oxidation Procedure

A solution of the aldehyde (propionaldehyde or **butyraldehyde**) is prepared in a suitable solvent. An oxidizing agent, such as potassium dichromate in sulfuric acid, is added dropwise to the aldehyde solution while maintaining a controlled temperature.[18] The reaction mixture is then stirred for a specified period. The product, the corresponding carboxylic acid, can be extracted and purified using standard laboratory techniques.

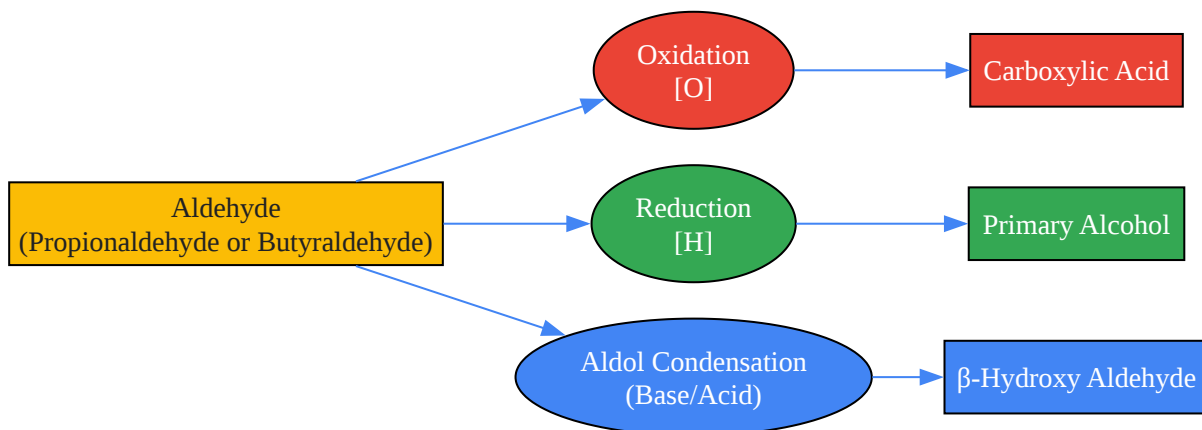
3.2. General Reduction Procedure

The aldehyde is dissolved in an appropriate solvent, such as ethanol or diethyl ether.[13] A reducing agent like sodium borohydride is added portion-wise to the solution at a controlled temperature, often in an ice bath.[13] After the reaction is complete, the mixture is worked up, typically by adding a dilute acid, to yield the primary alcohol.[13]

3.3. General Aldol Condensation Procedure

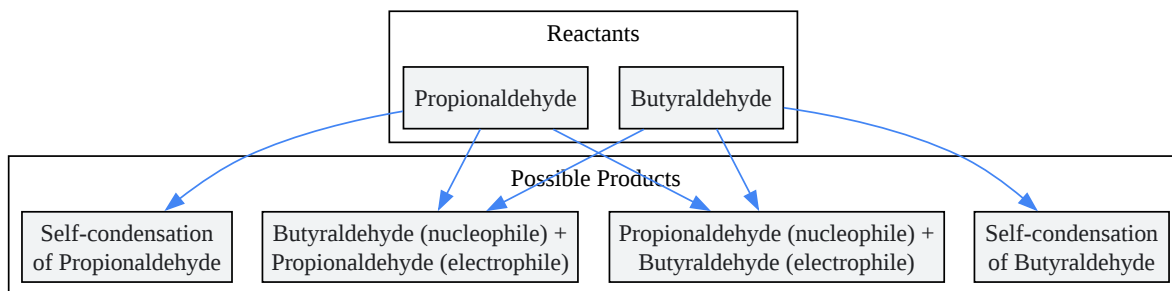
The aldehyde is dissolved in a solvent, and a catalytic amount of a base, such as sodium hydroxide, is added.[15][16] The reaction mixture is stirred, often at room temperature, to allow for the condensation to occur. The resulting β -hydroxy aldehyde can then be isolated. Dehydration to form an α,β -unsaturated aldehyde can be achieved by heating the reaction mixture, sometimes with the addition of an acid catalyst.[19]

Visualized Workflows and Pathways



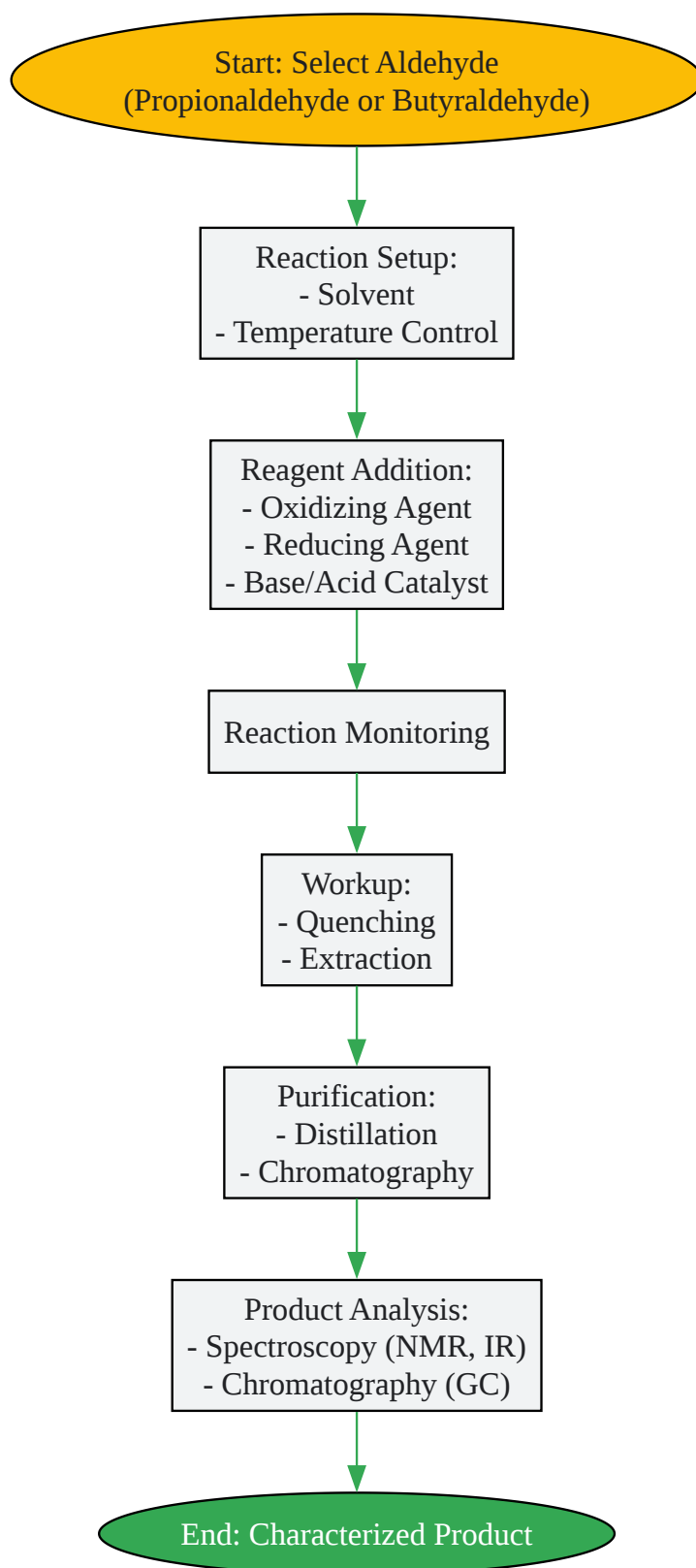
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Caption: General reaction pathways for aldehydes.



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Caption: Products of cross-aldol condensation.



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Caption: General experimental workflow for aldehyde reactions.

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